molecular formula C2H2Cl2O2 B1611750 Dichloroacetic acid-d2 CAS No. 63403-57-6

Dichloroacetic acid-d2

Cat. No.: B1611750
CAS No.: 63403-57-6
M. Wt: 130.95 g/mol
InChI Key: JXTHNDFMNIQAHM-PFUFQJKNSA-N
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Description

Dichloroacetic acid-d2, with the chemical formula CD2ClCOOH, is a deuterated form of dichloroacetic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless to light yellow liquid with a density of 1.57 g/cm³ and a boiling point of 194°C . It is soluble in water and many organic solvents, making it versatile for various applications.

Mechanism of Action

Target of Action

Dichloroacetic acid-d2 (DCA-d2), also known as deuterio 2,2-dichloro-2-deuterioacetate, primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that plays a crucial role in cellular metabolism, particularly in the regulation of glucose metabolism and the switch between glycolysis and oxidative phosphorylation .

Mode of Action

DCA-d2 acts as an inhibitor of PDK . By inhibiting PDK, DCA-d2 allows the pyruvate dehydrogenase complex to remain active, promoting oxidative phosphorylation over glycolysis . This shift in metabolic activity can lead to various changes in cellular function, particularly in cancer cells, which often rely on glycolysis for energy production .

Biochemical Pathways

The primary biochemical pathways affected by DCA-d2 are those involved in cellular metabolism, specifically the Warburg effect and the citric acid cycle . The Warburg effect, a form of metabolic reprogramming observed in many cancer cells, involves a preference for energy production through glycolysis, even in the presence of oxygen . By inhibiting PDK, DCA-d2 shifts cellular metabolism away from glycolysis and towards oxidative phosphorylation, thereby disrupting the Warburg effect . This shift also impacts the citric acid cycle, leading to an increase in citric acid levels .

Pharmacokinetics

Studies have shown that dca can be absorbed and distributed throughout the body, and it is known to inhibit its own metabolism, leading to increased dca concentrations

Result of Action

The primary result of DCA-d2’s action is a shift in cellular metabolism from glycolysis to oxidative phosphorylation . This can lead to various molecular and cellular effects, particularly in cancer cells. For example, studies have shown that DCA treatment can lead to decreased expression of the MIF gene, a potential therapeutic target in lung cancer . Additionally, DCA treatment has been shown to decrease lactate production, which may have clinical utility in reducing lactic acidosis during labor .

Action Environment

The action, efficacy, and stability of DCA-d2 can be influenced by various environmental factors. For example, the presence of other drugs or chemicals that affect cellular metabolism could potentially impact the effectiveness of DCA-d2 . Additionally, the pH and temperature of the environment could potentially affect the stability of DCA-d2

Biochemical Analysis

Biochemical Properties

Dichloroacetic acid-d2 plays a significant role in biochemical reactions, particularly in the modulation of metabolic pathways. It interacts with several key enzymes and proteins, including pyruvate dehydrogenase kinase (PDK), which it inhibits. By inhibiting PDK, this compound activates the pyruvate dehydrogenase complex (PDC), leading to increased conversion of pyruvate to acetyl-CoA and promoting oxidative phosphorylation over glycolysis . This shift in metabolic flux is crucial in targeting cancer cells, which rely heavily on glycolysis for energy production.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to reduce the expression of genes involved in glycolysis and increase the expression of genes associated with oxidative phosphorylation . This metabolic reprogramming leads to decreased lactate production and increased mitochondrial activity, ultimately inhibiting cancer cell proliferation and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key metabolic enzymes and regulatory proteins. By inhibiting pyruvate dehydrogenase kinase, this compound prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex . This activation of the pyruvate dehydrogenase complex enhances the conversion of pyruvate to acetyl-CoA, promoting mitochondrial oxidative metabolism. Additionally, this compound has been shown to interact with other metabolic pathways, including the citric acid cycle and the Warburg effect, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged exposure . Long-term studies have indicated that this compound can lead to sustained metabolic reprogramming in cancer cells, with continued inhibition of glycolysis and promotion of oxidative phosphorylation . The compound may also undergo degradation over time, potentially reducing its effectiveness in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and enhance the efficacy of other anticancer treatments . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of pyruvate dehydrogenase kinase and activation of the pyruvate dehydrogenase complex . This modulation of metabolic flux leads to increased acetyl-CoA production and enhanced oxidative phosphorylation. Additionally, this compound affects the citric acid cycle and the Warburg effect, further contributing to its metabolic reprogramming effects in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins . Once inside the cell, this compound accumulates in the mitochondria, where it exerts its metabolic effects . The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and muscles .

Subcellular Localization

This compound primarily localizes to the mitochondria within cells, where it interacts with key metabolic enzymes and regulatory proteins . This subcellular localization is crucial for its activity, as it allows this compound to directly modulate mitochondrial metabolism. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific mitochondrial compartments .

Chemical Reactions Analysis

Dichloroacetic acid-d2 undergoes various chemical reactions typical of halogenated organic acids:

    Oxidation: this compound can be oxidized to form trichloroacetic acid under specific conditions.

    Reduction: It can be reduced to form monochloroacetic acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Esterification: It forms esters when reacted with alcohols in the presence of an acid catalyst.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The major products formed from these reactions include trichloroacetic acid, monochloroacetic acid, and various esters.

Comparison with Similar Compounds

Dichloroacetic acid-d2 is similar to other halogenated acetic acids, such as:

    Chloroacetic Acid: Contains one chlorine atom instead of two.

    Trichloroacetic Acid: Contains three chlorine atoms.

    Difluoroacetic Acid: Contains fluorine atoms instead of chlorine.

    Dibromoacetic Acid: Contains bromine atoms instead of chlorine.

The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in labeling and tracking studies, as well as its specific applications in cancer research due to its metabolic effects.

Properties

IUPAC Name

deuterio 2,2-dichloro-2-deuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTHNDFMNIQAHM-PFUFQJKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(=O)O[2H])(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583846
Record name Dichloro(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63403-57-6
Record name Dichloro(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloroacetic acid-d2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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